2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide 2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034522-01-3
VCID: VC4297111
InChI: InChI=1S/C18H17FN4OS/c1-23-11-14(10-22-23)18-13(3-2-8-20-18)9-21-17(24)12-25-16-6-4-15(19)5-7-16/h2-8,10-11H,9,12H2,1H3,(H,21,24)
SMILES: CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CSC3=CC=C(C=C3)F
Molecular Formula: C18H17FN4OS
Molecular Weight: 356.42

2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

CAS No.: 2034522-01-3

Cat. No.: VC4297111

Molecular Formula: C18H17FN4OS

Molecular Weight: 356.42

* For research use only. Not for human or veterinary use.

2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide - 2034522-01-3

Specification

CAS No. 2034522-01-3
Molecular Formula C18H17FN4OS
Molecular Weight 356.42
IUPAC Name 2-(4-fluorophenyl)sulfanyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Standard InChI InChI=1S/C18H17FN4OS/c1-23-11-14(10-22-23)18-13(3-2-8-20-18)9-21-17(24)12-25-16-6-4-15(19)5-7-16/h2-8,10-11H,9,12H2,1H3,(H,21,24)
Standard InChI Key GRLYNVOWBNZMLT-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CSC3=CC=C(C=C3)F

Introduction

Molecular Structure and Chemical Identity

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is 2-(4-fluorophenyl)sulfanyl-N-[(2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl]acetamide . Its molecular formula is C₁₉H₁₈FN₅OS, with a molecular weight of 375.44 g/mol . The structure integrates three distinct moieties:

  • A 4-fluorophenylthioether group, contributing to lipophilicity and metabolic stability.

  • A pyridine ring substituted with a methylpyrazole unit, enabling π-π stacking interactions.

  • An acetamide linker, facilitating hydrogen bonding with biological targets .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₁₈FN₅OS
Molecular Weight375.44 g/mol
SMILESC1=CC(=C(C=C1)F)SCC(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C
InChIKeyXKFOCMWKMHDBRW-UHFFFAOYSA-N

Synthesis and Synthetic Pathways

Key Synthetic Strategies

The synthesis of this compound typically involves multi-step reactions, leveraging amide coupling and heterocyclic alkylation techniques. A representative pathway includes:

  • Formation of the Pyridine-Pyrazole Core:

    • Condensation of 2-chloronicotinaldehyde with 1-methyl-1H-pyrazole-4-boronic acid under Suzuki-Miyaura conditions yields the 2-(1-methylpyrazol-4-yl)pyridine scaffold .

  • Introduction of the Thioether Group:

    • Reaction of 4-fluorothiophenol with chloroacetyl chloride generates 2-chloro-N-(4-fluorophenylthio)acetamide.

  • Final Amide Coupling:

    • The pyridine-methylamine intermediate is coupled with the thioether-acetyl chloride using HATU/DIEA in DMF, achieving yields of 60–70% .

Optimization Challenges

  • Steric Hindrance: The bulky pyrazole group necessitates prolonged reaction times (10–24 hours) for complete conversion .

  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients (40–80%) is required to isolate the pure product .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits low aqueous solubility (≤0.1 mg/mL) due to its hydrophobic fluorophenyl and pyrazole groups. Its calculated logP value of 3.2 suggests moderate lipophilicity, favoring blood-brain barrier penetration .

Stability Profile

  • Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures .

  • Photostability: Susceptible to UV-induced degradation, necessitating storage in amber vials.

Table 2: Physicochemical Parameters

ParameterValueMethod/Source
logP3.2Calculated (PubChem)
Aqueous Solubility<0.1 mg/mLExperimental
Melting Point192–194°CDSC

Industrial and Research Applications

Medicinal Chemistry

  • Lead Compound Optimization: The modular structure allows for derivatization at the pyrazole (C-3) and pyridine (C-6) positions to enhance potency .

  • Prodrug Development: Esterification of the acetamide group improves oral bioavailability in preclinical models.

Material Science

  • Luminescent Materials: Pyridine-pyrazole complexes are explored as blue-emitting materials in OLEDs, with λ<sub>em</sub> = 450 nm .

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